molecular formula C9H19NO B14130197 cis-4-(Dimethylamino)cyclohexanemethanol CAS No. 1312784-56-7

cis-4-(Dimethylamino)cyclohexanemethanol

Cat. No.: B14130197
CAS No.: 1312784-56-7
M. Wt: 157.25 g/mol
InChI Key: SMXRBHSKUWPATJ-UHFFFAOYSA-N
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Description

cis-4-(Dimethylamino)cyclohexanemethanol: is an organic compound with the molecular formula C₉H₁₉NO It is a derivative of cyclohexanemethanol, where the hydroxyl group is attached to a cyclohexane ring substituted with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Dimethylamino)cyclohexanemethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 4-(dimethylamino)cyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired cis-isomer .

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-4-(Dimethylamino)cyclohexanemethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be further reduced to form cyclohexylmethanol derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions:

    Oxidation: KMnO₄ in aqueous solution, CrO₃ in acidic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: SOCl₂ or PBr₃ in anhydrous conditions.

Major Products:

    Oxidation: 4-(Dimethylamino)cyclohexanone or 4-(Dimethylamino)cyclohexanal.

    Reduction: Cyclohexylmethanol derivatives.

    Substitution: Corresponding halides or other substituted products.

Scientific Research Applications

Chemistry: cis-4-(Dimethylamino)cyclohexanemethanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals .

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a potential candidate for drug development .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its applications range from the manufacture of polymers to the development of advanced materials for electronics .

Mechanism of Action

The mechanism of action of cis-4-(Dimethylamino)cyclohexanemethanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can undergo nucleophilic substitution reactions, further modifying the compound’s properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the dimethylamino and hydroxyl groups on the cyclohexane ring. This combination imparts distinct chemical properties, making it a versatile compound for various applications .

Properties

CAS No.

1312784-56-7

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

[4-(dimethylamino)cyclohexyl]methanol

InChI

InChI=1S/C9H19NO/c1-10(2)9-5-3-8(7-11)4-6-9/h8-9,11H,3-7H2,1-2H3

InChI Key

SMXRBHSKUWPATJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCC(CC1)CO

Origin of Product

United States

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